molecular formula C13H20O3 B13947642 Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- CAS No. 55030-14-3

Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)-

Cat. No.: B13947642
CAS No.: 55030-14-3
M. Wt: 224.30 g/mol
InChI Key: VPSDZUQXYSKOSD-UHFFFAOYSA-N
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Description

Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- is an organic compound with the molecular formula C13H20O3 It is a derivative of benzenemethanol, featuring two methoxy groups at the 3 and 5 positions of the benzene ring and an alpha-(2-methylpropyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with isobutylmagnesium bromide to form the corresponding alcohol.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.

Major Products Formed

    Oxidation: The major products include 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid.

    Reduction: The major product is 3,5-dimethoxy-alpha-(2-methylpropyl)benzene.

    Substitution: Products depend on the electrophile used, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- involves its interaction with specific molecular targets. The methoxy groups and the alpha-(2-methylpropyl) substituent play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups.

    Benzenemethanol, alpha-methyl-: Lacks the methoxy groups and the alpha-(2-methylpropyl) substituent.

    Benzenemethanol, alpha-propyl-: Contains a propyl group instead of the alpha-(2-methylpropyl) substituent.

Uniqueness

Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- is unique due to the presence of both methoxy groups and the alpha-(2-methylpropyl) substituent

Properties

CAS No.

55030-14-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-methylbutan-1-ol

InChI

InChI=1S/C13H20O3/c1-9(2)5-13(14)10-6-11(15-3)8-12(7-10)16-4/h6-9,13-14H,5H2,1-4H3

InChI Key

VPSDZUQXYSKOSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC(=CC(=C1)OC)OC)O

Origin of Product

United States

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